4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of 4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan-2-ylmethyl group: This step often involves nucleophilic substitution reactions.
Addition of the 2-fluorophenyl group: This can be done through palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing microwave-assisted reactions and other advanced techniques .
Chemical Reactions Analysis
4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common reagents and conditions used in these reactions include palladium catalysts, microwave irradiation, and various organic solvents .
Scientific Research Applications
4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cancer treatment.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets. It has been found to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and apoptosis of cancer cells . This mechanism is crucial for its anticancer activity.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 4-(2-chlorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
- 4-(2-bromophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
Compared to these compounds, 4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol exhibits unique properties due to the presence of the fluorine atom, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C17H14FN3O2 |
---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H14FN3O2/c18-15-6-2-1-5-12(15)13-8-16(22)20-17-14(13)9-19-21(17)10-11-4-3-7-23-11/h1-7,9,13H,8,10H2,(H,20,22) |
InChI Key |
IHWCYJOZZMKHHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC=CC=C4F |
Origin of Product |
United States |
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